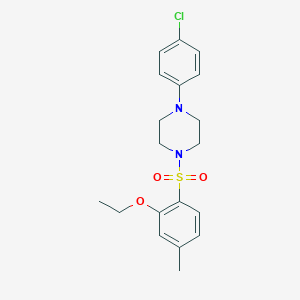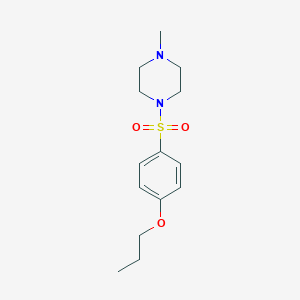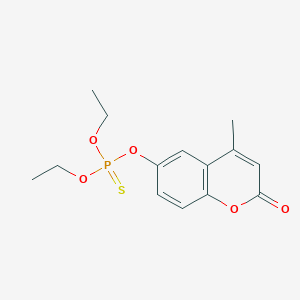![molecular formula C17H13FN2OS B503202 1-(4-fluorophenyl)-3-[(5-methyl-1H-benzimidazol-2-yl)sulfanyl]-2-propen-1-one](/img/structure/B503202.png)
1-(4-fluorophenyl)-3-[(5-methyl-1H-benzimidazol-2-yl)sulfanyl]-2-propen-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(4-fluorophenyl)-3-[(5-methyl-1H-benzimidazol-2-yl)sulfanyl]-2-propen-1-one is a synthetic organic compound that features a fluorophenyl group and a benzimidazole moiety
Vorbereitungsmethoden
The synthesis of 1-(4-fluorophenyl)-3-[(5-methyl-1H-benzimidazol-2-yl)sulfanyl]-2-propen-1-one typically involves the reaction of 4-fluorobenzaldehyde with 5-methyl-1H-benzimidazole-2-thiol in the presence of a base. The reaction is carried out under reflux conditions in a suitable solvent such as ethanol or methanol. The product is then purified by recrystallization or column chromatography .
Analyse Chemischer Reaktionen
1-(4-fluorophenyl)-3-[(5-methyl-1H-benzimidazol-2-yl)sulfanyl]-2-propen-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield the corresponding alcohols or amines.
Wissenschaftliche Forschungsanwendungen
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and materials.
Biology: It has been investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: The compound is explored for its potential therapeutic applications, particularly in the development of new drugs.
Wirkmechanismus
The mechanism of action of 1-(4-fluorophenyl)-3-[(5-methyl-1H-benzimidazol-2-yl)sulfanyl]-2-propen-1-one involves its interaction with specific molecular targets. The benzimidazole moiety is known to bind to various enzymes and receptors, potentially inhibiting their activity. The fluorophenyl group may enhance the compound’s binding affinity and selectivity for its targets. The exact pathways and molecular targets involved depend on the specific application and context .
Vergleich Mit ähnlichen Verbindungen
1-(4-fluorophenyl)-3-[(5-methyl-1H-benzimidazol-2-yl)sulfanyl]-2-propen-1-one can be compared with other similar compounds, such as:
1-(4-methylphenyl)-3-[(5-methyl-1H-benzimidazol-2-yl)sulfanyl]-2-propen-1-one: This compound has a methyl group instead of a fluorine atom, which may affect its chemical reactivity and biological activity.
1-(4-chlorophenyl)-3-[(5-methyl-1H-benzimidazol-2-yl)sulfanyl]-2-propen-1-one: The presence of a chlorine atom instead of fluorine can lead to different chemical and biological properties.
1-(4-bromophenyl)-3-[(5-methyl-1H-benzimidazol-2-yl)sulfanyl]-2-propen-1-one: The bromine atom may confer unique reactivity and interactions compared to the fluorine atom.
Eigenschaften
Molekularformel |
C17H13FN2OS |
|---|---|
Molekulargewicht |
312.4g/mol |
IUPAC-Name |
(E)-1-(4-fluorophenyl)-3-[(6-methyl-1H-benzimidazol-2-yl)sulfanyl]prop-2-en-1-one |
InChI |
InChI=1S/C17H13FN2OS/c1-11-2-7-14-15(10-11)20-17(19-14)22-9-8-16(21)12-3-5-13(18)6-4-12/h2-10H,1H3,(H,19,20)/b9-8+ |
InChI-Schlüssel |
XGSKRLDYDQEMSI-CMDGGOBGSA-N |
SMILES |
CC1=CC2=C(C=C1)N=C(N2)SC=CC(=O)C3=CC=C(C=C3)F |
Isomerische SMILES |
CC1=CC2=C(C=C1)N=C(N2)S/C=C/C(=O)C3=CC=C(C=C3)F |
Kanonische SMILES |
CC1=CC2=C(C=C1)N=C(N2)SC=CC(=O)C3=CC=C(C=C3)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-{4-[(4-Methylphenyl)sulfonyl]-1-piperazinyl}ethyl 3-fluorobenzoate](/img/structure/B503120.png)


![1-(5-Chloro-2-methoxy-4-methylbenzenesulfonyl)-4-[3-(trifluoromethyl)phenyl]piperazine](/img/structure/B503124.png)


![3-(2,4-Dichlorophenyl)-6-phenyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B503129.png)
![6-[1,1'-biphenyl]-4-yl-3-(3-methylphenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine](/img/structure/B503131.png)


![6-Methyl-3-[(E)-4-nitrostyryl]chromone](/img/structure/B503136.png)
![7-{[4-(4-bromophenyl)-5-sulfanyl-4H-1,2,4-triazol-3-yl]methoxy}-4,8-dimethyl-2H-chromen-2-one](/img/structure/B503138.png)
![4,8-dimethyl-7-[(5-thioxo-4,5-dihydro-1,3,4-oxadiazol-2-yl)methoxy]-2H-chromen-2-one](/img/structure/B503141.png)

